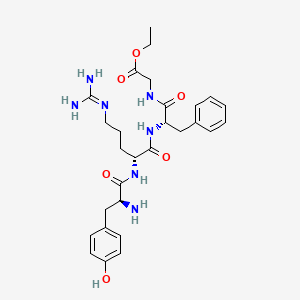
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate is a chemical compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and antiprotozoal agents. The presence of the nitro group in the imidazole ring is crucial for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate typically involves the reaction of 2-methyl-5-nitroimidazole with ethylene chlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of ethylene chlorohydrin is replaced by the imidazole nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl chloroacetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiprotozoal properties.
Medicine: Potential use in the development of new drugs for treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The biological activity of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate is primarily due to the nitro group in the imidazole ring. Upon entering the microbial cell, the nitro group undergoes reduction to form reactive intermediates that can damage DNA and other cellular components. This leads to the inhibition of nucleic acid synthesis and ultimately cell death. The compound targets anaerobic organisms due to their ability to reduce the nitro group more efficiently than aerobic organisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: Used for treating protozoal infections and has a similar mechanism of action.
Ornidazole: Another nitroimidazole with applications in treating infections caused by anaerobic bacteria.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate is unique due to its specific structural features, such as the chloroacetate moiety, which can be further modified to create a variety of derivatives with potentially enhanced biological activity. This makes it a valuable compound for medicinal chemistry research and drug development.
Propriétés
Numéro CAS |
90102-74-2 |
|---|---|
Formule moléculaire |
C8H10ClN3O4 |
Poids moléculaire |
247.63 g/mol |
Nom IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2-chloroacetate |
InChI |
InChI=1S/C8H10ClN3O4/c1-6-10-5-7(12(14)15)11(6)2-3-16-8(13)4-9/h5H,2-4H2,1H3 |
Clé InChI |
PCKNGIOWRPKVEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1CCOC(=O)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


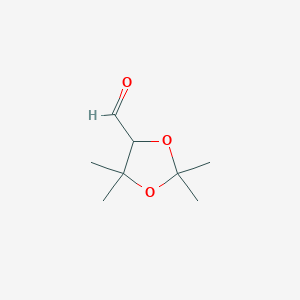
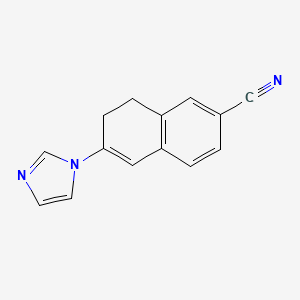
methanone](/img/structure/B14373435.png)
![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
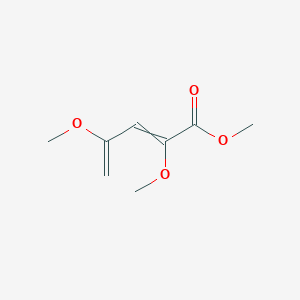
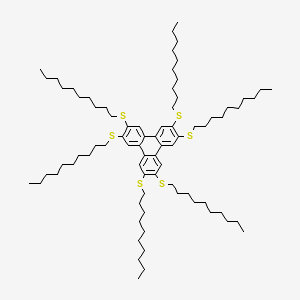
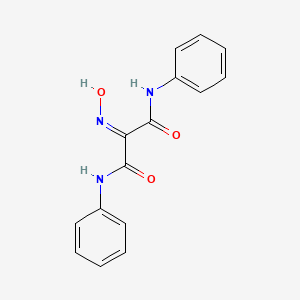
![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)
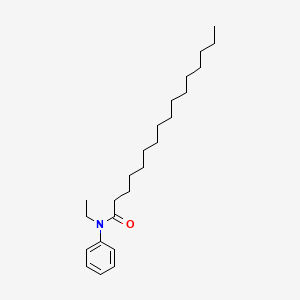

![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)
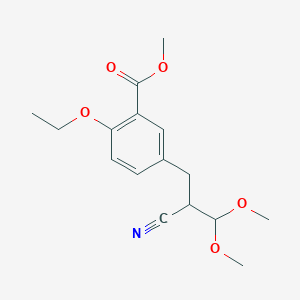
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)
